Welcome to the BenchChem Online Store!
molecular formula C9H5BrClN B057692 6-Bromo-1-chloroisoquinoline CAS No. 205055-63-6

6-Bromo-1-chloroisoquinoline

Cat. No. B057692
M. Wt: 242.5 g/mol
InChI Key: VOAHGGQULSSGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06248738B1

Procedure details

Phosphorus oxychloride (0.60 mL, 6.44 mmol) was added in one portion to a stirred solution of 6-bromoisoquinoline N-oxide (409 mg, 1.83 mmol) in CH2Cl2 (10 mL) and the mixture was heated at reflux for 6 hours. Excess solvents were evaporated in vacuo, the residue suspended in water (10 mL) and basified with 0.880 ammonia. This mixture was extracted with CH2Cl2 (2×25 mL) and the combined organics were dried over MgSO4 and evaporated in vacuo to leave the crude product. Purification by column chromatography upon silica gel using hexanes-EtOAc (90:10) as eluant gave 6-bromo-1-chloroisoquinoline (215 mg, 0.86 mmol) as a cream-coloured solid.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[CH:13]=[N+:12]([O-])[CH:11]=[CH:10]2>C(Cl)Cl>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([Cl:3])=[N:12][CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
409 mg
Type
reactant
Smiles
BrC=1C=C2C=C[N+](=CC2=CC1)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Excess solvents were evaporated in vacuo
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with CH2Cl2 (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography upon silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CN=C(C2=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.86 mmol
AMOUNT: MASS 215 mg
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.